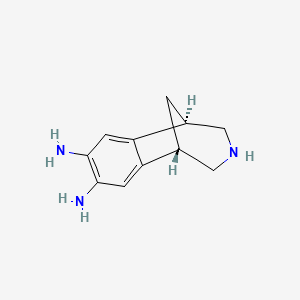
2,3,4,5-tetrahydro-1,5-Methano-1H-3-benzazepine-7,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrahydro-1,5-Methano-1H-3-benzazepine-7,8-diamine is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of benzazepine, characterized by the presence of a methano bridge and diamine groups at positions 7 and 8. This compound has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1,5-Methano-1H-3-benzazepine-7,8-diamine typically involves multiple steps, including cyclization and amination reactions. One common method involves the intramolecular Friedel-Crafts alkylation followed by reductive amination . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1,5-Methano-1H-3-benzazepine-7,8-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, reduction may produce alkanes or amines, and substitution can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2,3,4,5-Tetrahydro-1,5-Methano-1H-3-benzazepine-7,8-diamine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new chemical entities.
Biology: Its potential as a pharmacological agent makes it a subject of study in drug discovery and development.
Medicine: Research into its effects on biological systems could lead to new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-1,5-Methano-1H-3-benzazepine-7,8-diamine involves its interaction with specific molecular targets and pathways. It is known to act as an agonist or antagonist at certain receptors, influencing cellular signaling and physiological responses. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrahydro-1,5-Methano-1H-3-benzazepine Hydrochloride
- 2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine
- 2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine
Uniqueness
What sets 2,3,4,5-Tetrahydro-1,5-Methano-1H-3-benzazepine-7,8-diamine apart from similar compounds is its specific substitution pattern and the presence of diamine groups. These features confer unique reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
808120-35-6 |
|---|---|
Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
(1S,8R)-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-4,5-diamine |
InChI |
InChI=1S/C11H15N3/c12-10-2-8-6-1-7(5-14-4-6)9(8)3-11(10)13/h2-3,6-7,14H,1,4-5,12-13H2/t6-,7+ |
InChI Key |
RGSRFWBFYAKENV-KNVOCYPGSA-N |
Isomeric SMILES |
C1[C@@H]2CNC[C@H]1C3=CC(=C(C=C23)N)N |
Canonical SMILES |
C1C2CNCC1C3=CC(=C(C=C23)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


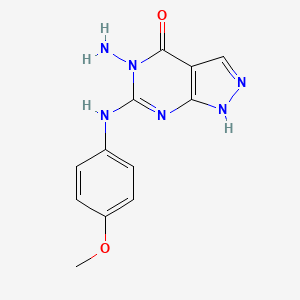
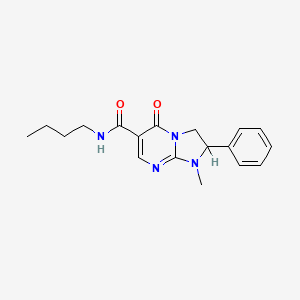
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;[5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid](/img/structure/B12753528.png)
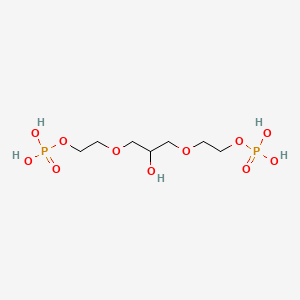
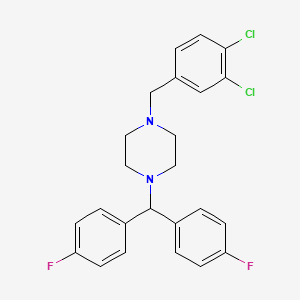
![[4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate](/img/structure/B12753548.png)
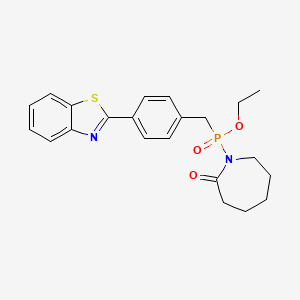
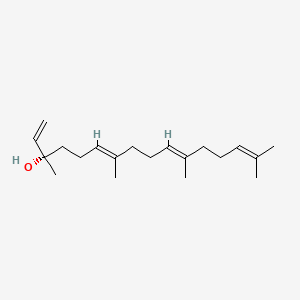
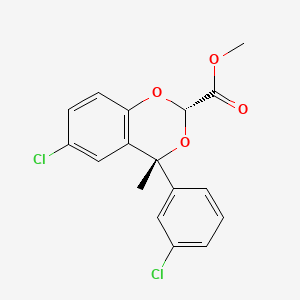
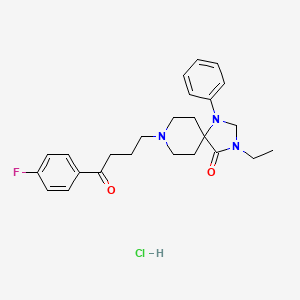
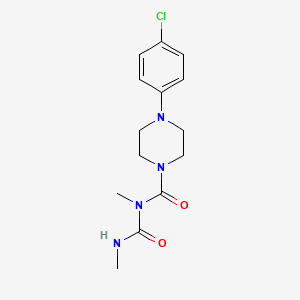
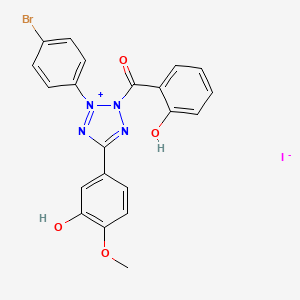
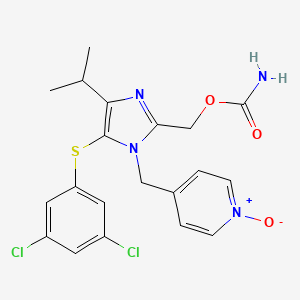
![(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B12753610.png)
